4-Methylphthalazin-1(2H)-one 4-Methylphthalazin-1(2H)-one
Brand Name: Vulcanchem
CAS No.: 5004-48-8
VCID: VC0015038
InChI: InChI=1S/C9H8N2O/c1-6-7-4-2-3-5-8(7)9(12)11-10-6/h2-5H,1H3,(H,11,12)
SMILES: CC1=NNC(=O)C2=CC=CC=C12
Molecular Formula: C9H8N2O
Molecular Weight: 160.17 g/mol

4-Methylphthalazin-1(2H)-one

CAS No.: 5004-48-8

VCID: VC0015038

Molecular Formula: C9H8N2O

Molecular Weight: 160.17 g/mol

* For research use only. Not for human or veterinary use.

4-Methylphthalazin-1(2H)-one - 5004-48-8

Description

4-Methylphthalazin-1(2H)-one is a phthalazinone derivative, featuring a phthalazin-1(2H)-one core structure with a methyl group attached . Phthalazin-1(2H)-one derivatives, including 4-Methylphthalazin-1(2H)-one, are important nitrogen heterocyclic compounds that exhibit a wide range of biological activities, making them valuable in drug development . These compounds have shown potential as inhibitors and possess antimicrobial activities . The core structure of phthalazin-1(2H)-one allows for various substitutions, leading to diverse pharmacological properties .

Phthalazin-1(2H)-one itself consists of a bicyclic structure with a benzene ring fused to a pyridazine ring, with a carbonyl group at the 1-position . The presence of the carbonyl group indicates a keto configuration . The molecules can form chained structures through intermolecular hydrogen bonds, assembling into three-dimensional networks via weak non-classical interactions .

While the search results do not provide extensive details on 4-Methylphthalazin-1(2H)-one specifically, they highlight the broader importance and applications of phthalazin-1(2H)-one derivatives in medicinal chemistry . For instance, 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one has demonstrated an inhibitory effect on certain dermatophytes and clinical isolates . Additionally, 4-(thiophen-2-ylmethyl)-2H-phthalazin-1-ones have been identified as potent PARP-1 inhibitors .

CAS No. 5004-48-8
Product Name 4-Methylphthalazin-1(2H)-one
Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
IUPAC Name 4-methyl-2H-phthalazin-1-one
Standard InChI InChI=1S/C9H8N2O/c1-6-7-4-2-3-5-8(7)9(12)11-10-6/h2-5H,1H3,(H,11,12)
Standard InChIKey QRNVHFPDZAZUGX-UHFFFAOYSA-N
SMILES CC1=NNC(=O)C2=CC=CC=C12
Canonical SMILES CC1=NNC(=O)C2=CC=CC=C12
Synonyms 4-Methyl-1-phthalazinol; 4-Methyl-1-phthalazinone; NSC 116342;
PubChem Compound 21103
Last Modified Sep 14 2023

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